molecular formula C19H20ClN3O3S B2771392 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide CAS No. 477711-52-7

4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide

Cat. No. B2771392
CAS RN: 477711-52-7
M. Wt: 405.9
InChI Key: JDGGTYAATFHXKW-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C19H20ClN3O3S . It has an average mass of 405.898 Da and a mono-isotopic mass of 405.091400 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a benzenesulfonamide group via an ethyl chain . The pyrazole ring is substituted with a chlorine atom and a phenoxy group .


Physical And Chemical Properties Analysis

This compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthetic Approaches : Research has led to the synthesis of various benzenesulfonamide derivatives, including pyrazole and pyrazoline types, by reacting α,β-unsaturated aldehydes or ketones with phenylhydrazine hydrate or similar hydrazine derivatives. These reactions are often followed by aromatization to achieve the desired structural features for further functionalization (Çetin Bayrak, 2021; S. Y. Hassan, 2013).

  • Chemical Modifications for Enhanced Properties : Various derivatives have been synthesized to explore different biological activities, demonstrating the versatility of the core structure in chemical modifications. For example, the incorporation of the SO2NHCOEt group has been achieved, indicating the potential for structural optimization for specific applications (Çetin Bayrak, 2021).

Biological Activities and Potential Therapeutic Applications

  • Antimicrobial Activity : Several studies have synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated their antimicrobial activities against a range of pathogens. These compounds have shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (S. Y. Hassan, 2013).

  • Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy, a treatment modality for cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

  • Anticancer and Enzyme Inhibition : Benzenesulfonamide derivatives have also been explored for their cytotoxic and carbonic anhydrase inhibitory effects. These studies aim at discovering new therapeutic agents with potential anticancer properties, demonstrating selectivity and potency against specific cancer cell lines or enzyme isoforms (H. Gul et al., 2016).

  • Anti-inflammatory and Analgesic Activities : Research into the synthesis of benzenesulfonamide derivatives and their biological evaluation has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. These findings suggest potential applications in the treatment of chronic pain and inflammation-related disorders (J. Sławiński, Z. Brzozowski, 2006).

properties

IUPAC Name

4-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-14-18(19(23(2)22-14)26-16-6-4-3-5-7-16)12-13-21-27(24,25)17-10-8-15(20)9-11-17/h3-11,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGGTYAATFHXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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